molecular formula C18H16FNO3 B2402676 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone CAS No. 2034289-72-8

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone

Cat. No.: B2402676
CAS No.: 2034289-72-8
M. Wt: 313.328
InChI Key: NKNYNXNLPREBLD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone is a chemical compound that has garnered significant interest in the scientific community due to its potential therapeutic and industrial applications. This compound features a unique bicyclic structure, which contributes to its distinct chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the bicyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong bases or acids to facilitate ring closure.

    Introduction of the fluorophenoxy group: This step involves the nucleophilic substitution of a suitable leaving group with 4-fluorophenol under basic conditions.

    Final coupling: The final step involves coupling the bicyclic core with the fluorophenoxy group using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of continuous flow reactors to maintain consistent reaction conditions and improve scalability.

Chemical Reactions Analysis

Types of Reactions

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenoxy group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with therapeutic properties.

    Medicine: Explored for its potential use in drug development, particularly for its unique structural features.

    Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets with high affinity, modulating their activity and leading to various biological effects. The exact pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 2-tert-Butyl-6-(5-chloro-2H-benzotriazol-2-yl)-4-methylphenol
  • 3-Methoxyphenylboronic acid
  • 4-Amino-2-(trifluoromethyl)benzonitrile

Uniqueness

Compared to these similar compounds, 2-Oxa-5-azabicyclo[221]heptan-5-yl(3-(4-fluorophenoxy)phenyl)methanone stands out due to its unique bicyclic structure and the presence of the fluorophenoxy group

Properties

IUPAC Name

[3-(4-fluorophenoxy)phenyl]-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FNO3/c19-13-4-6-15(7-5-13)23-16-3-1-2-12(8-16)18(21)20-10-17-9-14(20)11-22-17/h1-8,14,17H,9-11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKNYNXNLPREBLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C(=O)C3=CC(=CC=C3)OC4=CC=C(C=C4)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.